The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule with a unique structural framework that integrates various functional groups. It is classified as part of the pyrrolo[3,4-d][1,2,3]triazole family and has potential applications in medicinal chemistry due to its biological activity.
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Specifically, it features a triazole ring fused with a pyrrole structure, which is known for its diverse biological activities. The presence of methoxy and ethyl substituents enhances its chemical properties and reactivity .
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves several key steps:
The reactions often require specific conditions such as high temperatures and the presence of catalysts or strong acids to facilitate the desired transformations while ensuring high yield and purity of the final product .
The molecular structure of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide can be represented by its chemical formula . The structure includes:
The compound's structural data can be represented in various formats including SMILES notation and InChI:
Cc1cc(NC(CN(C2C(N3c(cc4)cc(OC)c4OC)=O)N=NC2C3=O)=O)c(C)cc1
InChI=1S/C21H21N5O5/c1-12-5-4-6-13(9-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-7-8-15(30-2)16(10-14)31-3/h4-10,18-19H,11H2
These representations provide insight into the connectivity and stereochemistry of the molecule .
The compound exhibits versatility in chemical reactions:
These reactions highlight the compound's potential as a building block for more complex molecules and its utility in synthetic chemistry .
Reactions typically require specific conditions such as temperature control and appropriate solvents to achieve desired outcomes while minimizing side products.
The mechanism of action for 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors:
Quantitative data on binding affinities or inhibition constants would further elucidate its pharmacological profile .
While specific physical properties such as melting point and boiling point are not readily available for this compound from current sources , general properties can be inferred based on similar structures:
Chemical properties include reactivity patterns typical of amides and heterocycles:
Further characterization studies would provide detailed insights into these properties .
The unique architecture of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide positions it as a valuable candidate in several scientific domains:
Research continues into its efficacy and safety profiles for potential therapeutic applications .
This comprehensive analysis underscores the significance of this compound in ongoing chemical research and development efforts across various scientific fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: